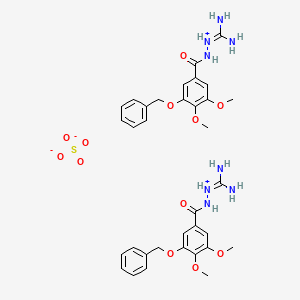
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields of scientific research. It is known for its unique chemical structure, which includes benzyloxy and dimethoxy groups attached to a benzoyl aminoguanidine core. This compound is often studied for its potential biological activities and its role in inhibiting certain enzymes and reactive oxygen species.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps, starting with the preparation of the benzyloxy and dimethoxybenzoyl intermediates. These intermediates are then reacted with aminoguanidine under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or ethanol, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for the efficient production of the compound with high purity and yield. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for research and industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy and dimethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes and reactive oxygen species, making it a candidate for research in oxidative stress and related diseases.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research due to its ability to inhibit certain enzymes involved in tumor growth.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit nitric oxide synthase (NOS) and reactive oxygen species (ROS), which play critical roles in various biological processes. By inhibiting these targets, the compound can modulate oxidative stress and inflammation, making it a valuable tool in research related to these conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aminoguanidine hemisulfate: Shares the aminoguanidine core but lacks the benzyloxy and dimethoxy groups.
3,4-Dimethoxybenzyl derivatives: Compounds with similar structural features but different functional groups attached to the benzyl ring.
Uniqueness
3-Benzyloxy-4,5-dimethoxybenzoyl aminoguanidine hemisulfate is unique due to its specific combination of benzyloxy and dimethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it offers a different set of interactions and activities compared to similar compounds.
Eigenschaften
CAS-Nummer |
35607-25-1 |
|---|---|
Molekularformel |
C34H42N8O12S |
Molekulargewicht |
786.8 g/mol |
IUPAC-Name |
diaminomethylidene-[(3,4-dimethoxy-5-phenylmethoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C17H20N4O4.H2O4S/c2*1-23-13-8-12(16(22)20-21-17(18)19)9-14(15(13)24-2)25-10-11-6-4-3-5-7-11;1-5(2,3)4/h2*3-9H,10H2,1-2H3,(H,20,22)(H4,18,19,21);(H2,1,2,3,4) |
InChI-Schlüssel |
JYVILXGASOVVPD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.COC1=C(C(=CC(=C1)C(=O)N[NH+]=C(N)N)OCC2=CC=CC=C2)OC.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


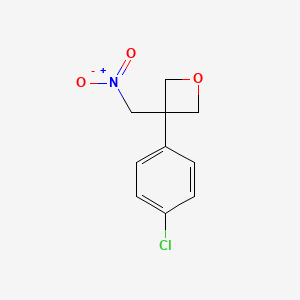
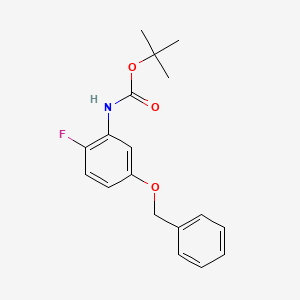
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
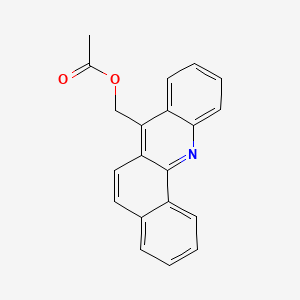
![Methyl {5-[(tert-butoxycarbonyl)amino]-6-oxo-2-phenylpyrimidin-1(6H)-yl}acetate](/img/structure/B13743061.png)
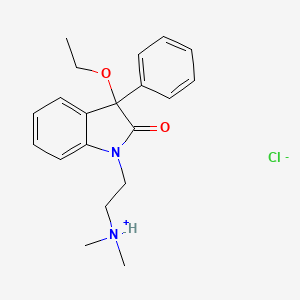
![2-[2-(Aziridine-1-carbonyloxy)ethoxy]ethyl aziridine-1-carboxylate](/img/structure/B13743068.png)
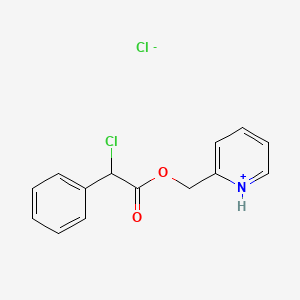
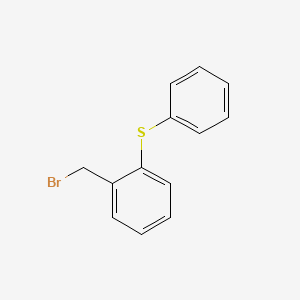
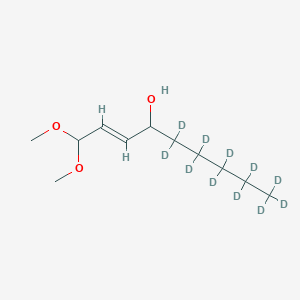
![2-[2-(trifluoromethyl)phenyl]-3H-benzimidazol-5-amine](/img/structure/B13743080.png)
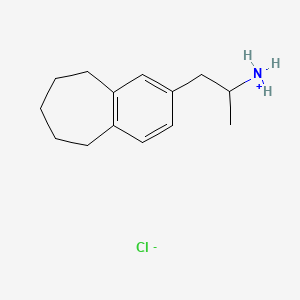
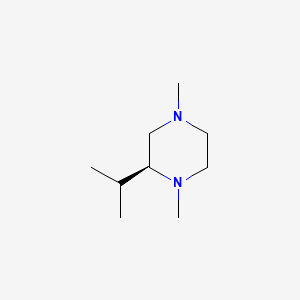
![ethyl 4-[[2,4-diamino-6-[6-[2-chloroethyl(ethyl)amino]hexylamino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13743091.png)
